2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS)

描述

准备方法

Synthetic Routes and Reaction Conditions

Dioxidosqualene can be synthesized through the epoxidation of squalene. One common method involves the use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically carried out at low temperatures (0°C) to ensure the selective formation of the epoxide .

Industrial Production Methods

Industrial production of dioxidosqualene often involves biotechnological approaches, such as the genetic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the ergosterol synthesis pathway, researchers can enhance the production of dioxidosqualene and other triterpenoids .

化学反应分析

Types of Reactions

Dioxidosqualene undergoes various chemical reactions, including:

Oxidation: Conversion to triterpenoids and sterols.

Cyclization: Formation of complex triterpene structures through the action of oxidosqualene cyclase enzymes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or peracids are commonly used oxidizing agents.

Cyclization: Enzymatic reactions involving oxidosqualene cyclase under physiological conditions.

Major Products Formed

Triterpenoids: Such as β-amyrin, lupeol, and dammarenediol II.

Sterols: Including cholesterol and ergosterol.

科学研究应用

Biochemical Pathways and Cholesterol Biosynthesis

2,3,22,23-Dioxidosqualene serves as an important intermediate in the cholesterol biosynthetic pathway. The compound undergoes cyclization catalyzed by oxidosqualene-lanosterol cyclase to form 24,25-oxidolanosterol. This reaction is crucial as it regulates the flow of metabolic intermediates towards cholesterol synthesis. Studies have shown that the specificity of OSC for 2,3,22,23-dioxidosqualene can vary significantly based on the enzyme preparation used (purified vs. microsomal), impacting the efficiency of cholesterol production .

Table 1: Cyclization Efficiency of 2,3,22,23-Dioxidosqualene

| Enzyme Preparation | Cyclization Efficiency (V/Km Ratio) |

|---|---|

| Purified OSC | Lower than microsomal |

| Microsomal OSC | Highest efficiency (~5) |

Therapeutic Applications

The inhibition of OSC has been identified as a potential therapeutic target for various diseases linked to cholesterol metabolism and lipid disorders. Compounds derived from 2,3,22,23-dioxidosqualene or its analogs have been explored for their ability to inhibit OSC activity. This inhibition can lead to reduced cholesterol levels, making it a candidate for developing cholesterol-lowering drugs .

Case Study: Inhibition Mechanisms

Research has demonstrated that certain derivatives of umbelliferone can act as inhibitors of OSC. These compounds were shown to effectively reduce cholesterol synthesis in experimental models by targeting the enzymatic activity associated with 2,3-dioxidosqualene . Such findings highlight the potential for developing new pharmacological agents based on this compound's structure.

Metabolic Engineering and Terpenoid Production

The production of terpenoids in engineered yeast strains has gained traction as a method for sustainable bioproduction of valuable compounds. 2,3,22,23-Dioxidosqualene is utilized as a substrate in these engineered pathways to facilitate the synthesis of various terpenoids . The metabolic engineering approaches allow for enhanced yields and specific product profiles.

Table 2: Terpenoid Production Strategies

| Strategy | Description | Example Products |

|---|---|---|

| Pathway Optimization | Enhancing flux through metabolic pathways | Squalene derivatives |

| Enzyme Engineering | Modifying enzyme specificity and activity | Triterpenes |

| Co-factor Manipulation | Altering co-factors to improve yield | Steroid precursors |

作用机制

Dioxidosqualene exerts its effects primarily through its role as a substrate for oxidosqualene cyclase enzymes. These enzymes catalyze the cyclization of dioxidosqualene to form various triterpenoid and sterol structures. The molecular targets include the active sites of oxidosqualene cyclase, where the substrate undergoes protonation, cyclization, rearrangement, and deprotonation to yield the final products .

相似化合物的比较

Similar Compounds

2,3-Oxidosqualene: A precursor to dioxidosqualene, involved in similar biosynthetic pathways.

Squalene: The parent compound, widely used in cosmetics and pharmaceuticals.

Lanosterol: A sterol derived from the cyclization of 2,3-oxidosqualene.

Uniqueness

Dioxidosqualene is unique due to its dual epoxide groups, which allow for the formation of a diverse array of triterpenoid and sterol structures. This dual functionality makes it a valuable intermediate in both natural biosynthetic pathways and industrial applications .

生物活性

2,3,22,23-Dioxidosqualene (SDO) is a naturally occurring compound that plays a significant role in the biosynthesis of various triterpenoids. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. This article explores the biological activity of SDO, focusing on its biosynthesis, enzymatic interactions, and potential therapeutic applications.

Structure and Biosynthesis

2,3,22,23-Dioxidosqualene is derived from squalene through a series of enzymatic reactions. The key enzyme involved in its formation is squalene epoxidase (SQLE), which catalyzes the introduction of epoxide groups at specific positions on the squalene molecule. The reaction mechanism involves two epoxidation steps leading to the formation of SDO from 2,3-oxidosqualene (SQO) .

Biosynthetic Pathway:

- Squalene → 2,3-Oxidosqualene → 2,3,22,23-Dioxidosqualene

- Enzymes:

- Squalene Epoxidase (SQLE)

- 2,3-Oxidosqualene Cyclase (OSC)

Biological Activities

Research has highlighted several biological activities associated with SDO:

- Anticancer Properties : SDO has been implicated in inhibiting tumor growth and proliferation. Studies have shown that derivatives of SDO can induce apoptosis in cancer cells .

- Cholesterol Regulation : SDO plays a crucial role in cholesterol biosynthesis pathways. It can be converted into intermediates that regulate cholesterol levels in the body .

- Triterpenoid Production : As a precursor to various triterpenoids such as β-amyrin and lupeol, SDO contributes to the production of compounds with significant pharmacological properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of SDO:

- Study on Triterpenoid Production : A recent study demonstrated that manipulating the expression of specific enzymes in Saccharomyces cerevisiae could enhance the production of triterpenoids from SDO. By optimizing the metabolic pathways involved in squalene biosynthesis, researchers achieved significant increases in triterpenoid yields .

- Enzymatic Characterization : Kinetic studies have shown that different preparations of oxidosqualene-lanosterol cyclase exhibit varying affinities for SDO. The specificity ratio for the diepoxide was found to be highest with microsomal enzyme preparations .

- Antitumor Activity : In vitro studies indicated that compounds derived from SDO exhibited potent antitumor activity against non-small cell lung carcinoma cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .

Data Tables

属性

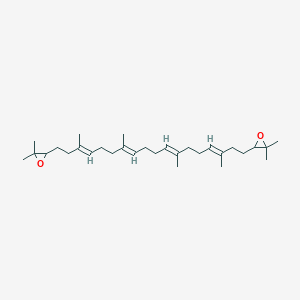

IUPAC Name |

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABSNIWLJXCBGG-TXLDAEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31063-19-1 | |

| Record name | 2,3,22,23-Dioxidosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。